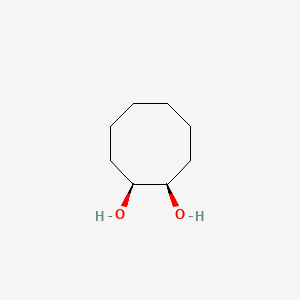
cis-1,2-Cyclooctanediol
Overview
Description
cis-1,2-Cyclooctanediol: is a chemical compound with the molecular formula C8H16O2 . It is a type of diol, meaning it contains two hydroxyl (OH) groups attached to a cyclooctane ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
cis-1,2-Cyclooctanediol is a 1,2-disubstituted acyclic ethylene glycol It’s known to interact with oxalyl chloride in the presence of triethylamine .
Mode of Action
This compound undergoes cyclocondensation with oxalyl chloride in the presence of triethylamine at 0°C . This reaction results in the formation of cyclic oxalate . The cyclocondensation process involves the reaction of two functional groups on the same molecule to form a larger ring system. In this case, the hydroxyl groups on the cyclooctanediol molecule react with oxalyl chloride, leading to the formation of a cyclic oxalate.
Pharmacokinetics
Its physicochemical properties such as its molecular weight (14421 g/mol) and its solubility may influence its bioavailability .
Result of Action
The primary result of the action of this compound is the formation of cyclic oxalate through cyclocondensation with oxalyl chloride
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, the cyclocondensation reaction with oxalyl chloride occurs at 0°C . Other environmental factors that could potentially influence the compound’s action, efficacy, and stability include pH and the presence of other chemical entities in the reaction environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-1,2-Cyclooctanediol can be synthesized through several methods. One common method involves the cyclocondensation of oxalyl chloride with 1,2-cyclooctanediol in the presence of triethylamine at 0°C to yield cyclic oxalate . Another method involves the reduction of cyclooctene oxide using lithium aluminum hydride (LiAlH4) as a reducing agent .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: cis-1,2-Cyclooctanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclic oxalates or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where one or both hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxalyl chloride and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in the reduction of this compound.
Substitution: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Cyclic oxalates: are formed during oxidation reactions.
Alcohols and hydrocarbons: are formed during reduction reactions.
Substituted cyclooctanediols: are formed during substitution reactions.
Scientific Research Applications
cis-1,2-Cyclooctanediol has several applications in scientific research:
Comparison with Similar Compounds
cis-1,2-Cyclooctanediol can be compared with other similar compounds such as:
- cis-1,2-Cyclohexanediol
- cis-1,2-Cyclopentanediol
- trans-1,2-Cyclooctanediol
Uniqueness: this compound is unique due to its eight-membered ring structure, which imparts different chemical and physical properties compared to its smaller ring counterparts . For example, it has different reactivity and stability profiles, making it suitable for specific applications in chemical synthesis and industrial processes .
Properties
IUPAC Name |
(1R,2S)-cyclooctane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSOFJYAGDTKSK-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@@H]([C@@H](CC1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037225 | |
| Record name | (1R,2S)-1,2-Cyclooctanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27607-33-6 | |
| Record name | (1R,2S)-1,2-Cyclooctanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,2-Cyclooctanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)
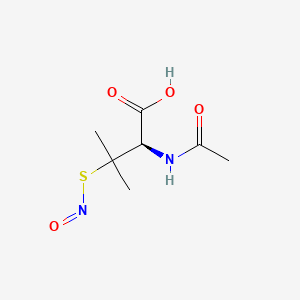
![1-[5-(2-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3120837.png)

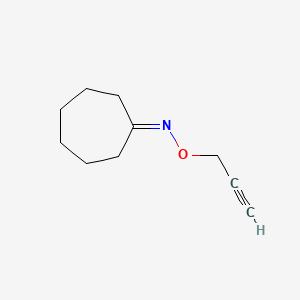
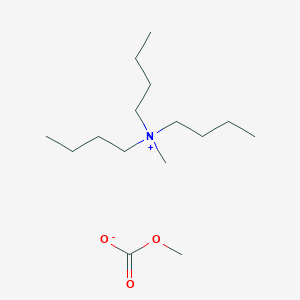
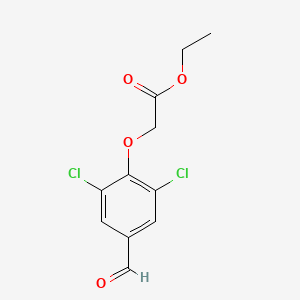
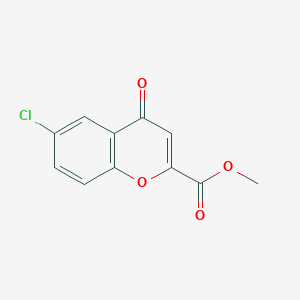


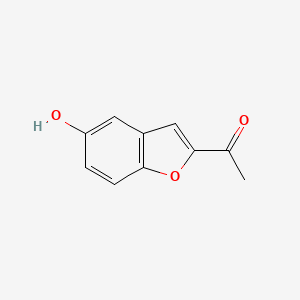
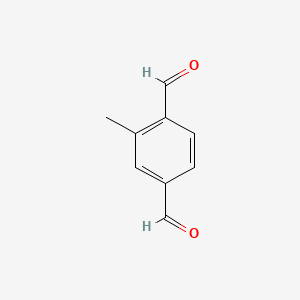
![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI)](/img/structure/B3120915.png)

